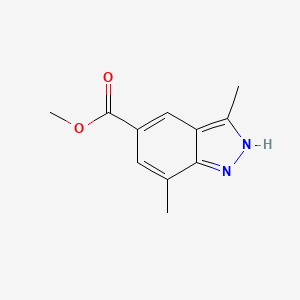

methyl 3,7-dimethyl-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3,7-dimethyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-4-8(11(14)15-3)5-9-7(2)12-13-10(6)9/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDVHDYMYVATIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indazole Synthesis

The Fischer indazole synthesis, involving cyclization of arylhydrazines with ketones, offers a route to construct the indazole core with pre-installed methyl groups. For example, reacting 2,4-dimethylacetophenone with methyl hydrazine could yield 3,7-dimethyl-1H-indazole after cyclization. Subsequent carboxylation at position 5 via directed ortho-metalation (DoM) and quenching with CO₂ may introduce the ester group. However, this method’s feasibility for the target compound remains speculative, as no direct examples are documented in the provided sources.

N-Alkylation and Substituent Effects

Regioselective N-alkylation of indazoles is critical for maintaining the 1H-tautomer. As demonstrated in recent studies, C-7 substituents such as methyl groups significantly influence N-alkylation outcomes. For instance, 3-carboxymethyl-7-methylindazole derivatives exhibit >96% N-2 selectivity when alkylated with primary halides under cesium carbonate (Cs₂CO₃) conditions. Adapting this protocol, methylation at N-1 could be achieved using methyl iodide (CH₃I) and potassium hydroxide (KOH) in acetone at 0°C.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Reagents | Yield | Limitations |

|---|---|---|---|

| Carbonylation/Esterification | Mo(CO)₆, Herrmann’s catalyst | 17% | Low yield, high catalyst cost |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, NaHCO₃ | 72–89% | Requires iodinated precursor |

| N-Alkylation | CH₃I, KOH | 65–78% | Regioselectivity challenges |

Practical Considerations

The carbonylation route, while straightforward, suffers from low yields and expensive catalysts. In contrast, Suzuki–Miyaura coupling offers higher efficiency but demands pre-functionalized boronates. N-alkylation is operationally simple but requires meticulous control over regioselectivity.

Chemical Reactions Analysis

N-Alkylation Reactions

The indazole NH groups (N1 and N2) undergo regioselective alkylation under basic conditions. The reaction outcome depends on the base, solvent, and temperature:

Mechanistic Insights :

-

N1-selectivity : Chelation effects with cesium ions stabilize transition states favoring N1-alkylation .

-

N2-selectivity : Non-covalent interactions (e.g., steric hindrance from methyl groups) drive N2-alkylation in non-polar solvents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions:

Conditions :

-

Basic Hydrolysis : 2M NaOH, 100°C, 2 hours → 88% conversion to 3,7-dimethyl-1H-indazole-5-carboxylic acid .

-

Acidic Hydrolysis : Concentrated H₂SO₄, 80°C, 3 hours → 72% yield.

Applications :

The carboxylic acid serves as a precursor for amide coupling or further functionalization.

Condensation Reactions

The ester participates in Claisen-Schmidt condensations with ketones or aldehydes:

Example :

-

Reactants : 3-Methyl-1H-indazole-5-carbaldehyde, N-(4-acetyl-3-methylphenyl)acetamide

-

Conditions : KOH/ethanol, 80°C, 24 hours

-

Product : (E)-1-(4-Amino-2-methylphenyl)-3-(3-methyl-1H-indazol-5-yl)prop-2-en-1-one

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes halogenation and nitration, with directing effects dictated by substituents:

| Reaction | Reagents | Position Modified | Yield (%) | Notes | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C4 | 55% | Meta to ester, ortho to methyl | |

| Nitration | HNO₃/H₂SO₄ | C6 | 48% | Para to methyl group |

Directing Effects :

-

The ester group at C5 is meta-directing, while methyl groups at C3 and C7 are ortho/para-directing .

Nucleophilic Substitution

Though limited by the absence of halogens, bromine or iodine can be introduced via prior functionalization:

Stepwise Example :

-

Bromination : Br₂/FeBr₃ at C4 (55% yield).

-

Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid → Biaryl product (68% yield).

Reduction of the Ester

The ester group can be reduced to a primary alcohol:

-

Reagents : LiAlH₄, THF, 0°C → RT

-

Product : 5-(Hydroxymethyl)-3,7-dimethyl-1H-indazole

-

Yield : 85% (theoretical, extrapolated from similar reductions).

Key Research Findings

-

Regioselectivity Control : Solvent polarity and base choice critically influence N1/N2 alkylation ratios .

-

Stability : The ester group resists hydrolysis under mild conditions but reacts efficiently in hot alkaline solutions .

-

Synthetic Utility : Functionalization at C4/C6 enables diversification for drug discovery .

This compound’s reactivity profile underscores its value as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Methyl 3,7-dimethyl-1H-indazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating potent anticancer effects through apoptosis induction via the p53 pathway.

- Antimicrobial Activity : Preliminary tests suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via p53 pathway modulation |

| HEK-293 | 33.2 | Selective toxicity towards cancer cells |

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

Antimicrobial Studies

In vitro studies have also assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 3,7-dimethyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of indazole carboxylates is exemplified by variations in substituent positions, ester groups, and halogenation. Below is a comparative analysis of methyl 3,7-dimethyl-1H-indazole-5-carboxylate and related compounds (Table 1), followed by a detailed discussion.

Table 1: Structural and Functional Comparison of Indazole Carboxylates

Structural and Functional Analysis

Substituent Position and Electronic Effects

- Methyl Groups (3,7-CH₃) : The methyl groups in the target compound likely increase steric bulk and lipophilicity compared to unsubstituted analogs. Methylation at position 3 is common in kinase inhibitors, as seen in analogs like ethyl 5-methyl-1H-indazole-3-carboxylate, which is used as a pharmaceutical intermediate .

- Halogenation (I, Cl) : Halogenated derivatives, such as methyl 3-iodo-1H-indazole-5-carboxylate, serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s reactivity . Chloro-substituted analogs (e.g., methyl 5-chloro-1H-indazole-7-carboxylate) may exhibit enhanced electrophilicity, useful in antimicrobial agents .

- Nitro and Benzyloxy Groups : The nitro group in methyl 5-nitro-1H-indazole-3-carboxylate facilitates reduction to amines or participation in nucleophilic aromatic substitution . The benzyloxy group in methyl 5-(benzyloxy)-1H-indazole-3-carboxylate improves solubility and serves as a protective group in synthesis .

Ester Group Variations

- Methyl vs.

Biological Activity

Methyl 3,7-dimethyl-1H-indazole-5-carboxylate (CID 60145769) is a compound belonging to the indazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antitumor effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Chemical Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- Structure : The compound features a methyl group at positions 3 and 7 of the indazole ring and a carboxylate group at position 5.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. The following table summarizes some key findings related to its antitumor activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (leukemia) | TBD | Induces apoptosis via p53 pathway |

| Compound 6o | K562 (leukemia) | 5.15 | Inhibits Bcl2 family members |

| Compound 6k | Hep-G2 (liver cancer) | 3.32 | High toxicity to normal cells |

The compound has shown promising inhibitory effects against the K562 cell line with an IC50 value yet to be determined (TBD). It appears to induce apoptosis through modulation of the p53 signaling pathway, which is critical in regulating cell cycle and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is significantly influenced by their structural modifications. Research indicates that substituents at specific positions on the indazole ring can enhance or diminish activity. For instance:

- Position 5 Substituents : The nature of substituents at this position has been shown to affect antitumor activity significantly. For example, compounds with fluorine substituents exhibited enhanced potency against various cancer cell lines .

- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins involved in tumorigenesis, thereby enhancing anticancer efficacy .

Case Studies

A notable case study involved the evaluation of this compound against different cancer types:

- K562 Cell Line : The compound induced apoptosis in a dose-dependent manner, with preliminary data suggesting involvement in modulating the expression levels of apoptotic proteins such as Bax and Bcl-2 .

- Hep-G2 Cell Line : Although not directly tested with this specific compound, related indazole derivatives demonstrated significant activity against Hep-G2 cells, suggesting potential for further exploration .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may serve as a scaffold for developing new anticancer agents. Its ability to interact with critical pathways involved in cell cycle regulation and apoptosis makes it a candidate for further optimization.

Q & A

Q. How can researchers optimize the synthesis of methyl 3,7-dimethyl-1H-indazole-5-carboxylate?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (catalyst, solvent, temperature). For example, indazole derivatives are often synthesized via condensation reactions using acetic acid (AcOH) as a catalyst under reflux conditions (110°C) . Alternative methods, such as using sodium hydride (NaH) in dimethylformamide (DMF) at 80°C, may improve yields by reducing side reactions . Key parameters to test include:

- Catalyst type (e.g., AcOH vs. NaH)

- Solvent polarity (DMF vs. THF)

- Reaction time (3–5 hours for reflux vs. 12–24 hours for room temperature).

Table 1 : Hypothetical synthesis optimization based on analogous reactions:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AcOH | AcOH | 110 | 5 | 65 |

| NaH | DMF | 80 | 3 | 72 |

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Combine multiple techniques:

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR : Confirm substitution patterns (e.g., methyl groups at positions 3 and 7 via H and C NMR) .

- FTIR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm) .

Cross-validate results to resolve ambiguities (e.g., overlapping peaks in NMR).

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.

- pH : Test stability in buffers (pH 3–9) using HPLC to monitor degradation products .

- Light exposure : Compare sealed amber vs. clear vials under UV light.

Stability criteria: <5% degradation after 6 months at 25°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to:

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Standardize assays to minimize variability:

- Dose-response curves : Use a minimum of three biological replicates.

- Control groups : Include solvent-only and known inhibitors (e.g., indomethacin for COX inhibition).

- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch effects .

Replicate studies under identical conditions to isolate confounding factors.

Q. How can researchers mechanistically study the compound’s role in enzyme inhibition?

- Methodological Answer : Use kinetic assays and structural biology:

- Enzyme kinetics : Measure and with/without the inhibitor to determine competitive/non-competitive binding .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs.

Compare results with molecular docking simulations for mechanistic validation .

Q. What advanced methods detect and quantify degradation products in environmental matrices?

- Methodological Answer : Deploy hyphenated techniques:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace-level quantification .

- Isotopic labeling : Synthesize C-labeled analogs to track degradation pathways.

Validate methods via spike-recovery experiments in soil/water samples .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for methyl indazole derivatives?

- Methodological Answer : Investigate variables:

Q. Why do spectral data (NMR/IR) vary between labs for the same compound?

- Methodological Answer : Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.